molecular formula C18H14N4O2 B12000673 Pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide

Pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide

Cat. No.: B12000673
M. Wt: 318.3 g/mol
InChI Key: VTIONZXMCXMQLV-CIAFOILYSA-N
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Description

Pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with 3-phenoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may convert the hydrazide group to an amine or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its hydrazide moiety is known to interact with various enzymes and receptors, making it a subject of interest in drug discovery.

Industry

Industrially, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide would depend on its specific biological activity. Generally, hydrazides can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A well-known hydrazide used as an antitubercular agent.

    Pyrazinamide: Another pyrazine derivative with antitubercular activity.

    Benzhydrazide: A simple hydrazide with various biological activities.

Uniqueness

Pyrazine-2-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is unique due to its specific structure, which combines a pyrazine ring with a phenoxybenzylidene moiety. This unique combination may confer distinct biological activities and reactivity compared to other hydrazides.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C18H14N4O2/c23-18(17-13-19-9-10-20-17)22-21-12-14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-13H,(H,22,23)/b21-12+

InChI Key

VTIONZXMCXMQLV-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=NC=CN=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3

Origin of Product

United States

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